2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiolates.
Final Functionalization:
The final step involves alkylation to introduce the 4-methylbenzyl group, often using alkyl halides and a suitable base.
Industrial Production Methods
The industrial production of 2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically follows a similar synthetic route but on a larger scale. It involves rigorous control of reaction conditions, purification steps such as recrystallization, and quality checks to ensure consistency and purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of the Pyrimidine Ring:
Pyrimidine synthesis often starts with the condensation of guanidine derivatives with β-dicarbonyl compounds, such as ethyl acetoacetate, under acidic conditions.
Construction of the Triazole Ring:
The next step involves cyclization with hydrazine or its derivatives to form the triazole moiety.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides and sulfones.
Reduction:
Reductive conditions can reduce the triazole or pyrimidine rings, although this might require specific catalysts.
Common Reagents and Conditions
Oxidation:
Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction:
Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution:
Nucleophiles like alkyl or aryl halides.
Major Products
Oxidation products: sulfoxides, sulfones.
Substitution products: varied functional derivatives depending on the nucleophiles used.
Scientific Research Applications
2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: finds applications in:
Chemistry: As a building block in organic synthesis, due to its complex structure.
Biology: Potential roles in studying enzymatic processes and cellular interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects can be linked to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in cellular pathways.
Pathways: It may influence signaling pathways, enzyme activities, or gene expression, contributing to its observed biological effects.
Comparison with Similar Compounds
2-(benzylthio)-5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: is unique due to its specific structural features. Similar compounds include other triazolopyrimidines like:
2-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
5-methyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: These similar compounds might lack certain substituents or possess different functional groups, resulting in varied chemical and biological properties.
The unique combination of benzylthio, methyl, and methylbenzyl groups in This compound
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Properties
IUPAC Name |
2-benzylsulfanyl-5-methyl-6-[(4-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-8-10-16(11-9-14)12-18-15(2)22-20-23-21(24-25(20)19(18)26)27-13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRZGSIUVXTDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C3N=C(NN3C2=O)SCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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